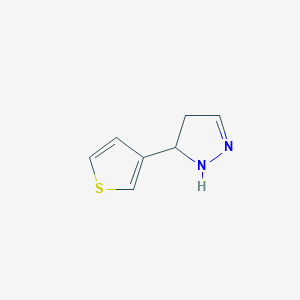
5-thiophen-3-yl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-thiophen-3-yl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds derived from pyrazoles have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α . A notable example includes the synthesis of 4-thiazolyl pyrazolyl derivatives that exhibited potent anti-inflammatory effects in animal models .
Antimicrobial Activity
5-Thiophen-3-yl-4,5-dihydro-1H-pyrazole has been evaluated for its antimicrobial properties against various pathogens. Research indicates that pyrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . For example, a study reported the synthesis of novel pyrazolone candidates that displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of pyrazoles have also been extensively investigated. Compounds containing the 4,5-dihydro-1H-pyrazole scaffold have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been identified as having significant inhibitory activity on tubulin assembly, which is crucial for cancer cell proliferation . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring can enhance anticancer activity .
Synthesis and Biological Evaluation
A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their biological activities. One compound was found to be a potent inhibitor of mushroom tyrosinase with an IC50 value of 0.301 μM, showcasing its potential in treating hyperpigmentation disorders .
Antimicrobial Screening
In a comprehensive study on antimicrobial activity, various pyrazole derivatives were tested against multiple strains of bacteria and fungi. Notably, one derivative exhibited MIC values ranging from 0.0025 to 12.5 µg/mL against selected pathogens . This highlights the potential application of these compounds in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Key Findings |
|---|---|---|
| Anti-inflammatory | Pyrazole derivatives | Inhibition of IL-6 and TNF-α |
| Antimicrobial | Novel pyrazolone candidates | Effective against S. aureus and E. coli |
| Anticancer | 3,5-diaryl derivatives | Significant cytotoxicity against cancer cell lines |
Analyse Chemischer Reaktionen
Cycloaddition Reactions
The pyrazoline core participates in [3+3] cycloaddition reactions to form fused heterocycles. For example:
These reactions exploit the electron-rich pyrazoline nitrogen and thiophene’s aromaticity to generate polycyclic systems with potential bioactivity.
Condensation Reactions
The carbothioamide (-CSNH₂) and enamine groups facilitate condensations with aldehydes and ketones:
Condensations often proceed via enamine intermediates, with regioselectivity influenced by electron-withdrawing substituents on the thiophene ring .
Substitution Reactions
The carbothioamide group undergoes nucleophilic substitution:
Electrophilic substitution on the thiophene ring (e.g., sulfonation, halogenation) is also feasible but less documented in the reviewed literature.
Acylation and Cyclodehydration
Reactions with anhydrides yield keto-acid derivatives:
These reactions highlight the scaffold’s versatility in generating structurally complex intermediates for drug discovery.
Eigenschaften
Molekularformel |
C7H8N2S |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
5-thiophen-3-yl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C7H8N2S/c1-3-8-9-7(1)6-2-4-10-5-6/h2-5,7,9H,1H2 |
InChI-Schlüssel |
WZDUKRFDWQKUOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NNC1C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















